molecular formula C22H21NOS B2765191 2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide CAS No. 1210451-60-7

2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide

Cat. No.: B2765191
CAS No.: 1210451-60-7
M. Wt: 347.48
InChI Key: ISVSNDFGAWOEKV-UHFFFAOYSA-N
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Description

2,2-Diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is a synthetic acetamide derivative characterized by a diphenylacetamide core and a cyclopropane ring substituted with a thiophen-2-yl group. The compound’s structure combines aromatic (phenyl and thiophene) and alicyclic (cyclopropyl) moieties, which may influence its conformational stability and intermolecular interactions.

Properties

IUPAC Name

2,2-diphenyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NOS/c24-21(23-16-22(13-14-22)19-12-7-15-25-19)20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,15,20H,13-14,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVSNDFGAWOEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be synthesized through the reaction of a suitable alkene with a carbene precursor under controlled conditions.

    Thiophene Ring Introduction: The thiophene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Stille coupling.

    Amide Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the cyclopropyl-thiophene intermediate with 2,2-diphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are common.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.

Mechanism of Action

The mechanism by which 2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The cyclopropyl and thiophene moieties can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several N-substituted 2-arylacetamides, which are frequently studied for their bioactivity and coordination chemistry. Below is a comparative analysis based on substituents, physicochemical properties, and reported applications:

Compound Key Substituents Molecular Weight Biological/Chemical Relevance Reference
2,2-Diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide Diphenyl, thiophene-cyclopropylmethyl ~377.5 g/mol Conformational rigidity due to cyclopropane; potential for π-π stacking (phenyl/thiophene)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazolyl 287.16 g/mol Antimicrobial activity; hydrogen-bonding networks stabilize crystal packing
2-(2-Methylphenyl)-N-(1,3-thiazol-2-yl)acetamide 2-Methylphenyl, thiazolyl 232.3 g/mol Structural mimic of benzylpenicillin lateral chain; weak coordination to metal ions
N-(Thiophen-2-ylmethyl)acetamide Thiophen-2-ylmethyl 169.24 g/mol Simplified analog; used in ligand design for transition-metal complexes
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) Chloro, diethylphenyl, methoxymethyl 269.8 g/mol Herbicide; inhibits plant cell division by targeting very-long-chain fatty acid synthesis

Key Observations:

Substituent Impact on Bioactivity: Chlorinated aryl groups (e.g., 2,6-dichlorophenyl in ) enhance antimicrobial properties but may reduce solubility.

Hydrogen-Bonding and Crystal Packing :

  • Compounds with thiazolyl or thiophenyl groups exhibit intermolecular N–H···N or N–H···S hydrogen bonds, stabilizing crystal lattices . The target compound’s cyclopropane-thiophene moiety may disrupt such interactions, leading to distinct solid-state behavior.

Pharmacological Potential: While alachlor () is a commercial herbicide, other acetamides (e.g., ) are explored for antibacterial applications due to structural similarities to β-lactam antibiotics. The target compound’s diphenyl group could mimic hydrophobic binding pockets in enzymes or receptors.

Computational and Experimental Data Gaps

  • No direct pharmacological or crystallographic data for the target compound are available in the provided evidence. Synergistic π-π interactions (phenyl/thiophene) in protein binding.

Biological Activity

2,2-Diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide is an organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural framework, incorporating a thiophene ring and a cyclopropyl group, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC22H21NOS
Molecular Weight347.5 g/mol
IUPAC Name2,2-diphenyl-N-[(1-thiophen-2-yl)cyclopropyl]acetamide
InChI KeyUYTNUJVELRPAGF-UHFFFAOYSA-N

The biological activity of this compound is believed to arise from its interaction with specific molecular targets in biological systems. The thiophene ring and cyclopropyl group may facilitate binding to various receptors or enzymes, influencing critical cellular pathways.

Research indicates that compounds with similar structures often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The exact mechanism may involve modulation of signaling pathways associated with cell proliferation and apoptosis.

Antimicrobial Activity

Studies have shown that compounds featuring thiophene rings possess notable antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains and fungi.

Anticancer Properties

Recent investigations into structurally related compounds have revealed promising anticancer activities. For example, certain derivatives have been shown to inhibit the growth of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

  • Anticancer Activity : A study involving N-substituted (2-phenylcyclopropyl)methylamines indicated that similar compounds exhibited selective agonism at serotonin 5-HT_2C receptors, leading to significant antitumor effects in vitro and in vivo models . This suggests that this compound may also share these anticancer properties.
  • Anti-inflammatory Effects : Another study highlighted the anti-inflammatory potential of related compounds, demonstrating their ability to reduce inflammation markers in animal models . These findings suggest that the compound could be explored further for therapeutic applications in inflammatory diseases.

Toxicity Profile

Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent. Preliminary assessments indicate that compounds within this class exhibit low acute toxicity levels; however, comprehensive toxicological studies are necessary to establish safety for clinical use.

Q & A

Q. What are the common synthetic routes for 2,2-diphenyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)acetamide?

The synthesis typically involves two key steps: (1) formation of the cyclopropane ring and (2) amide coupling. For example, cyclopropane intermediates can be synthesized via cyclization reactions between hydrazine derivatives and ketones (e.g., 2-thiophenyl ketone) under acidic or basic conditions . The acetamide moiety is introduced using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane with triethylamine as a base, followed by purification via column chromatography .

Q. Which spectroscopic and crystallographic techniques are used to confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Infrared (IR) spectroscopy are standard for verifying functional groups and connectivity . X-ray crystallography provides definitive structural confirmation, revealing parameters such as unit cell dimensions (e.g., triclinic system with a=7.1278a = 7.1278 Å, b=8.4434b = 8.4434 Å, c=10.3637c = 10.3637 Å) and intermolecular interactions like N–H⋯N hydrogen bonds . Mass spectrometry (MS) further validates molecular weight and purity .

Q. What are the key functional groups influencing the reactivity of this compound?

The thiophene ring, cyclopropane moiety, and acetamide group dominate reactivity. The thiophene participates in electrophilic substitution, while the cyclopropane’s strain enhances susceptibility to ring-opening reactions. The acetamide’s NH group facilitates hydrogen bonding, critical for biological interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Key parameters include:

  • Temperature : Lower temperatures (e.g., 273 K) minimize side reactions during coupling steps .
  • Solvent : Dichloromethane or acetone/methanol mixtures (1:1) enhance solubility and crystallization .
  • Catalysts : Triethylamine neutralizes HCl byproducts, improving EDC·HCl efficiency .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, ensuring intermediates are isolated before proceeding .

Q. How can contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer) be resolved?

Discrepancies may arise from impurities, assay variability, or structural analogs. Mitigation strategies include:

  • Purity verification : Use HPLC or GC-MS to confirm >95% purity .
  • Dose-response studies : Establish activity thresholds across multiple cell lines .
  • Structural analogs : Compare bioactivity of derivatives (e.g., fluorophenyl vs. dichlorophenyl substitutions) to identify pharmacophores .

Q. What computational methods are suitable for predicting the compound’s binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

SAR strategies include:

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -F, -Cl) on phenyl rings to enhance target affinity .
  • Ring modifications : Replace cyclopropane with spirocyclic or bicyclic systems to modulate steric effects .
  • Bioisosteres : Substitute thiophene with furan or pyrrole to optimize pharmacokinetics .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation. The acetamide bond is prone to hydrolysis in acidic/basic conditions, while the thiophene ring oxidizes under prolonged light exposure. Stabilizers like antioxidants (e.g., BHT) or lyophilization improve shelf life .

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